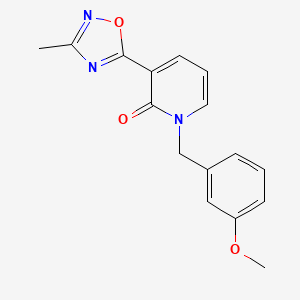
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as MBO-Pyridone, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one acts by inhibiting the activity of enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has also been found to inhibit the activity of tyrosine kinase receptors, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily assessed using techniques such as NMR spectroscopy. 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has also been found to have low toxicity in animal studies. However, 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one's low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one in these disorders. Another area of interest is the development of 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives with improved solubility and potency. Finally, 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one's potential as a treatment for microbial infections warrants further investigation.
Synthesemethoden
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazol-5-amine, followed by the reaction of the resulting product with 2-acetylpyridine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and receptors. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-17-15(22-18-11)14-7-4-8-19(16(14)20)10-12-5-3-6-13(9-12)21-2/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INABUNXMAQDZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

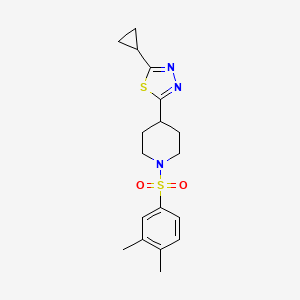
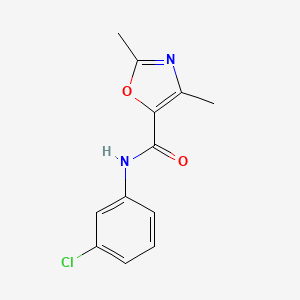
![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B2378387.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid](/img/structure/B2378390.png)
![ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B2378391.png)
![[(1R,12R,13R,14S,15Z)-15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B2378392.png)

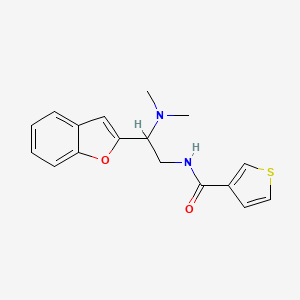
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)
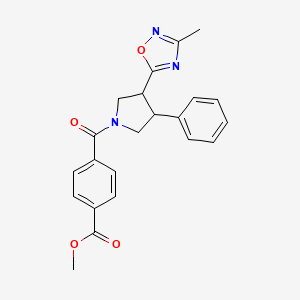

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)